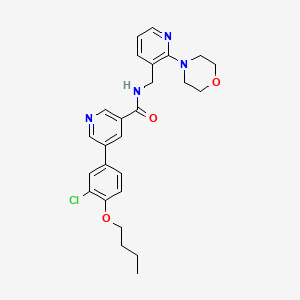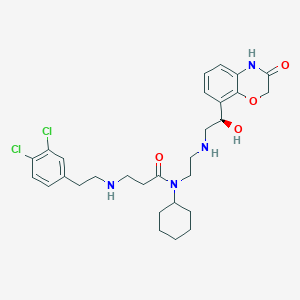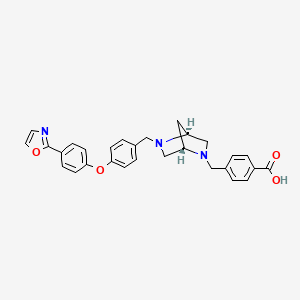
Acebilustat
Overview
Description
Acebilustat is a synthetic small molecule and a potent inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. This compound has been investigated for its potential to reduce inflammation and symptom duration in conditions such as cystic fibrosis and coronavirus disease 2019 .
Mechanism of Action
Target of Action
Acebilustat primarily targets Leukotriene A4 Hydrolase (LTA4H) . LTA4H is the rate-limiting enzyme in the production of Leukotriene B4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a significant role in various inflammatory diseases, including cystic fibrosis .
Mode of Action
This compound is a potent inhibitor of LTA4H . By inhibiting LTA4H, it reduces the production of LTB4 in biological fluids . This inhibition leads to a decrease in inflammation and symptom duration, as observed in clinical trials .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway . By inhibiting LTA4H, this compound disrupts the production of LTB4, a key component of this pathway . The downstream effects include a reduction in inflammation and a decrease in the influx of neutrophils into the lungs of cystic fibrosis patients .
Pharmacokinetics
It’s known that this compound is administered orally once daily . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. In patients with early-stage lung disease due to cystic fibrosis, this compound has been shown to reduce white blood cell counts in sputum by 65% and reduce pulmonary exacerbations by 35% .
Action Environment
It’s worth noting that the effectiveness of this compound can vary depending on the patient’s health status and the presence of other diseases . For instance, in a clinical trial involving COVID-19 patients, the effectiveness of this compound varied among patients
Biochemical Analysis
Biochemical Properties
Acebilustat acts as an inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4 (LTB4) . The production of LTB4 in biological fluids provides a direct measure of the pharmacodynamic response to this compound treatment .
Cellular Effects
This compound has been shown to reduce inflammation and symptom duration in patients with mild-moderate Coronavirus Disease 2019 (COVID-19) . In patients with early-stage lung disease due to cystic fibrosis, this compound reduced white blood cell counts in sputum by 65% and reduced pulmonary exacerbations by 35% .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of leukotriene A4 hydrolase, thereby reducing the production of LTB4 . This leads to a reduction in inflammation and symptom duration in patients.
Temporal Effects in Laboratory Settings
It has been observed that this compound does not affect viral shedding or symptoms at day 120 .
Metabolic Pathways
This compound is involved in the leukotriene metabolic pathway, where it inhibits the enzyme leukotriene A4 hydrolase . This results in a reduction in the production of LTB4, a potent pro-inflammatory mediator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acebilustat involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acebilustat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological activities .
Scientific Research Applications
Acebilustat has been extensively studied for its anti-inflammatory properties. Its applications include:
Chemistry: Used as a tool compound to study leukotriene B4 biosynthesis and its inhibition.
Biology: Investigated for its effects on inflammatory pathways and immune cell function.
Medicine: Evaluated in clinical trials for the treatment of cystic fibrosis, coronavirus disease 2019, and other inflammatory conditions.
Industry: Potential applications in the development of anti-inflammatory drugs and therapeutic agents
Comparison with Similar Compounds
Zileuton: Another leukotriene synthesis inhibitor, but it targets 5-lipoxygenase.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotriene D4.
Pranlukast: Similar to Montelukast, it is a leukotriene receptor antagonist
Uniqueness of Acebilustat: this compound is unique in its specific inhibition of leukotriene A4 hydrolase, making it a targeted approach to reducing leukotriene B4 levels. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene inhibitors and antagonists .
Properties
IUPAC Name |
4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJIEKMNDGSCS-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943764-99-6 | |
| Record name | Acebilustat [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebilustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACEBILUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B605041.png)
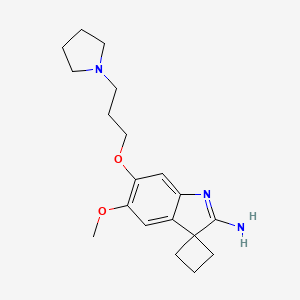
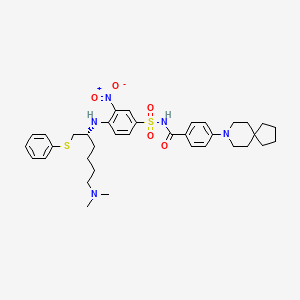
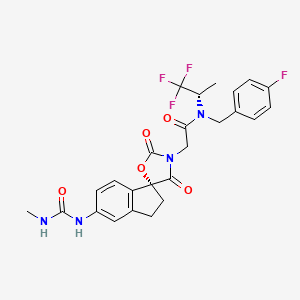
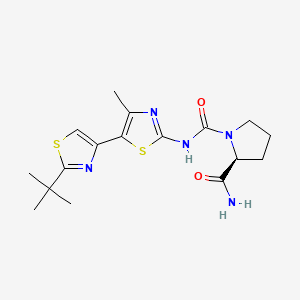
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
